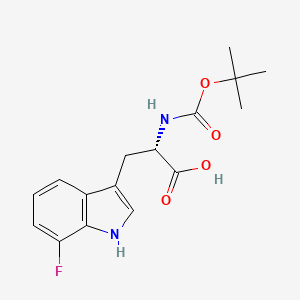

Boc-7-Fluoro-L-tryptophan

Übersicht

Beschreibung

Boc-7-Fluoro-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where a fluorine atom is substituted at the 7th position of the indole ring. The “Boc” in its name refers to the tert-butoxycarbonyl protective group attached to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-7-Fluoro-L-tryptophan involves several steps, starting from N-Boc-L-tryptophan methyl esterCatalysts and specific reaction conditions are employed to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be used to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-7-Fluoro-L-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules.

Common Reagents and Conditions:

Fluorination Reagents: For introducing the fluorine atom.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Catalysts: For facilitating coupling reactions.

Major Products: The major products formed from these reactions include various fluorinated derivatives and complex molecules with potential pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Protein Engineering and NMR Spectroscopy

Site-Specific Incorporation

Boc-7-Fluoro-L-Tryptophan is utilized for the site-specific incorporation into proteins, which allows researchers to study protein dynamics and conformational changes using F NMR spectroscopy. The introduction of a fluorine atom in place of hydrogen at the 7-position of tryptophan provides a sensitive probe for detecting subtle structural variations within proteins. This method has been shown to facilitate high-yield incorporation into proteins with multiple tryptophan residues, enabling detailed studies of protein conformations and interactions .

Fluorinated Probes for Structural Studies

The incorporation of this compound into proteins enables the use of F NMR to detect minor conformational species that may be overlooked in more complex spectra. This capability is particularly beneficial for studying large biomolecules where traditional methods may fail to provide clear insights . Recent advancements have demonstrated its application in solid-state NMR, allowing accurate distance measurements between F spins in proteins, which can be crucial for understanding protein folding and function .

Radiolabeling and Imaging Applications

Boron Neutron Capture Therapy (BNCT)

this compound derivatives have been explored as potential agents in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy that enhances therapeutic ratios compared to conventional modalities. The compound can be modified to improve its accumulation in tumor cells while minimizing exposure to healthy tissues. Studies have shown that certain Boc-protected tryptophan derivatives exhibit significant accumulation in brain tumor cells, making them promising candidates for BNCT applications . The ability to selectively target tumor cells is critical for improving treatment outcomes in cancer therapy.

Antimicrobial Research

Fluorinated Tryptophan Analogues

Research has indicated that incorporating this compound into antimicrobial peptides can enhance their activity. These fluorinated analogues have shown improved binding affinities and increased efficacy against various pathogens. The unique electronic properties of fluorine contribute to the stability and activity of these peptides, making them valuable in the development of new antimicrobial agents .

Genetic Encoding and Fluorescent Probes

Genetic Encoding Techniques

Recent studies have highlighted the use of this compound in genetic encoding systems, where it serves as a non-canonical amino acid for the production of labeled proteins. This technique allows researchers to monitor ligand binding and protein interactions with high specificity using F NMR spectroscopy. The ability to genetically encode such fluorinated amino acids expands the toolbox available for studying complex biological systems .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Protein Engineering | Site-specific incorporation into proteins for structural studies | Enhanced detection of conformational changes via NMR |

| Radiolabeling & Imaging | Potential use in BNCT for targeted cancer therapy | Significant accumulation in tumor cells |

| Antimicrobial Research | Development of fluorinated antimicrobial peptides | Improved activity against pathogens |

| Genetic Encoding | Use as a non-canonical amino acid for producing labeled proteins | High specificity monitoring using F NMR |

Wirkmechanismus

The mechanism of action of Boc-7-Fluoro-L-tryptophan involves its incorporation into proteins and peptides, where it can influence their structure and function. The fluorine atom’s strong electron-withdrawing properties can affect the electronic environment of the indole ring, leading to changes in protein folding, stability, and interactions with other molecules. This compound can also serve as a probe for studying ligand binding and protein dynamics .

Vergleich Mit ähnlichen Verbindungen

7-Fluoro-L-tryptophan: Lacks the Boc protective group but shares the fluorine substitution.

N-Fmoc-7-Fluoro-L-tryptophan: Contains a different protective group (fluorenylmethyloxycarbonyl) but similar fluorine substitution.

Uniqueness: Boc-7-Fluoro-L-tryptophan is unique due to the presence of the Boc protective group, which provides additional stability and facilitates its use in various synthetic and analytical applications. The fluorine atom’s position also imparts distinct electronic properties, making it valuable for studying protein-ligand interactions and developing new pharmaceuticals .

Biologische Aktivität

Boc-7-Fluoro-L-Tryptophan is a fluorinated derivative of the essential amino acid L-tryptophan, notable for its unique structural features and potential applications in biochemical research and drug development. This article explores its biological activity, focusing on its metabolic pathways, interactions with proteins and enzymes, and implications in neurobiology.

Structural Characteristics

This compound is characterized by:

- Fluorine Atom : Located at the 7-position of the indole ring, this modification significantly alters the compound's properties compared to unmodified tryptophan.

- Boc Protection : The tert-butyloxycarbonyl (Boc) group protects the amino group, enhancing stability during synthesis and manipulation.

Metabolic Pathways

This compound participates in metabolic pathways similar to those of L-tryptophan. Its incorporation into proteins can influence serotonin synthesis and immune modulation by interacting with key enzymes such as:

- Tryptophan Hydroxylase : Catalyzes the conversion of tryptophan to serotonin.

- Indoleamine 2,3-Dioxygenase (IDO) : Involved in tryptophan catabolism along the kynurenine pathway.

The presence of fluorine may affect these interactions, potentially leading to altered metabolic fates and pharmacological profiles.

Protein Interactions

The incorporation of this compound into proteins allows researchers to utilize it as a probe in various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) : Provides insights into protein-ligand interactions and conformational changes.

- X-ray Crystallography : Facilitates structural studies by revealing how fluorination affects protein dynamics.

Case Studies

-

PET Imaging Applications :

Preliminary studies suggest that fluorinated tryptophans can serve as imaging agents in positron emission tomography (PET). This compound's unique metabolic pathways may allow for selective visualization of serotonergic brain regions, enhancing our understanding of neurological disorders . -

Genetic Encoding :

Research has demonstrated the successful genetic encoding of this compound in E. coli, enabling site-specific incorporation into proteins. This method allows for detailed studies on protein dynamics and conformational heterogeneity .

Comparative Analysis

The following table summarizes the structural features and unique properties of various fluorinated tryptophans:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| L-Tryptophan | Natural amino acid | Precursor for serotonin; lacks fluorine modification |

| 5-Fluoro-L-Tryptophan | Fluorine at 5-position | Affects serotonin synthesis differently |

| 6-Fluoro-L-Tryptophan | Fluorine at 6-position | Alters binding properties to certain receptors |

| Boc-5-Fluoro-L-Tryptophan | Boc protection + fluorine at 5-position | Combines protective group with fluorination |

| This compound | Boc protection + fluorine at 7-position | Unique for site-specific incorporation in proteins |

Eigenschaften

IUPAC Name |

(2S)-3-(7-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRNRKPATPNTCH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001236387 | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384102-00-4 | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384102-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.